3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-Benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound characterized by its fused thieno[3,2-d]pyrimidinone core and benzyl and dimethoxyphenyl substituents
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit proangiogenic receptor tyrosine kinases (rtks) including vascular endothelial growth factor . These RTKs play a crucial role in cell signaling and are often implicated in cancer and other diseases .
Mode of Action
It’s known that receptor tyrosine kinases (rtks), when inhibited, can prevent the activation of downstream signaling pathways that promote cell proliferation and survival . Therefore, it’s plausible that this compound may interact with its targets (potentially RTKs) in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Inhibition of these pathways can lead to decreased tumor growth in cancerous cells .
Pharmacokinetics
It’s noted that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially impact the bioavailability of this compound.
Result of Action
Based on its potential inhibition of rtks, it could lead to decreased cell proliferation and survival, particularly in cancerous cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with pyrimidinone derivatives under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone derivatives: These compounds share a similar core structure but differ in their substituents.
Benzyl-substituted pyrimidinones: These compounds have a benzyl group attached to the pyrimidinone ring, similar to the compound .
Uniqueness: 3-Benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its dimethoxyphenyl group, in particular, enhances its biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully understand its mechanisms and optimize its use in practical applications.
Properties
IUPAC Name |
3-benzyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-17-9-8-15(10-18(17)26-2)16-12-27-20-19(16)22-13-23(21(20)24)11-14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRKCRYEJJJUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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